1-Amino-2-methyl-4-((4-methylphenyl)amino)anthraquinone

Description

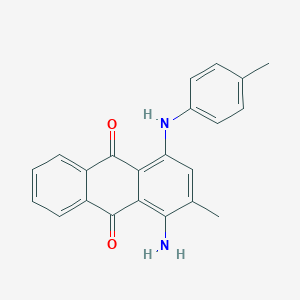

The molecular structure of 1-Amino-2-methyl-4-((4-methylphenyl)amino)anthraquinone features the characteristic anthraquinone skeleton (C₁₄H₈O₂) with strategic substitutions that enhance its dyeing capabilities. The amino group at position 1, methyl group at position 2, and methylphenyl amino group at position 4 collectively contribute to its distinctive blue coloration and solubility properties. These functional groups significantly influence its chemical behavior, making it particularly suitable as a solvent dye with excellent colorfastness properties.

Historical Evolution of Anthraquinone-Based Dyes

The history of anthraquinone-based dyes represents a fascinating journey from natural colorants to sophisticated synthetic compounds. The term "anthraquinone" itself was first introduced by German chemists Carl Graebe and Carl Theodore Liebermann in 1868, in a publication describing the chemical synthesis of the red dye alizarin from anthracene, a component of coal tar. This marked a pivotal moment in the history of synthetic dyes, as it demonstrated the possibility of creating compounds that were previously only available from natural sources.

Before synthetic production, anthraquinone dyes were primarily derived from natural sources. Red anthraquinone dyes from vegetable and animal origins have been used for dyeing textiles since ancient times, as evidenced by archaeological findings in Egyptian tombs and other historical artifacts. Plants like madder (Rubia tinctorum) and insects such as cochineal (Dactylopius coccus) and kermes (Kermes vermilio) were traditional sources of these valuable colorants.

The commercial breakthrough for synthetic anthraquinone dyes came in 1901 when the first anthraquinone-based synthetic vat dye, indanthrone (C.I. Vat Blue 4), was developed by René Bohn. This innovation paved the way for the development of numerous other synthetic anthraquinone dyes, including our subject compound. The synthesis methods continued to evolve throughout the 20th century, enabling more efficient production and a wider range of color possibilities.

Anthraquinone dyes gained commercial significance due to their excellent light fastness and wash fastness properties. They quickly became valued in the textile industry as vat dyes that, while initially insoluble in water, could be converted to a soluble form through reduction processes before application to fibers. This characteristic made them particularly suitable for dyeing cotton and other cellulosic fibers.

Significance in Industrial Chemistry and Research

This compound holds considerable importance in various industrial applications, primarily due to its excellent dyeing properties. As Solvent Blue 13, it belongs to a class of dyes specifically designed for coloring materials that are not easily dyed with water-soluble colorants.

The compound's primary industrial significance lies in its application as a solvent dye in multiple sectors:

Textile Industry : It is used for dyeing synthetic fibers, particularly those that are hydrophobic in nature, such as polyester, acetate, and nylon.

Plastics and Polymers : The compound is utilized for coloring various plastic materials, providing vibrant blue shades with good heat stability.

Printing Inks : Its solubility in organic solvents makes it valuable in formulating inks for specialized printing applications.

Coatings and Paints : The compound contributes to colored coatings with good lightfastness properties.

Beyond its direct applications as a dye, this compound serves as an important intermediate in the synthesis of more complex anthraquinone derivatives. The broader anthraquinone family has extensive applications, including hydrogen peroxide production, pulping catalysts, and pharmaceutical development.

Recent research has increasingly focused on anthraquinone derivatives as potential therapeutic agents. Studies have explored their anticancer properties, with several anthraquinone-based compounds showing promising results in inhibiting cancer progression by targeting essential cellular proteins. While this compound itself has not been extensively studied for medicinal applications, related anthraquinone structures form the core of various drugs, including the anthracycline family of chemotherapy drugs.

Taxonomic Position within Anthraquinone Family

This compound occupies a specific position within the broader classification of anthraquinone compounds. To understand its taxonomic placement, it's essential to examine the hierarchical organization of this family of compounds.

Anthraquinone (also called anthracenedione or dioxoanthracene) is an aromatic organic compound with the formula C₁₄H₈O₂. The base structure consists of three fused benzene rings with two carbonyl groups positioned at the central ring (typically at positions 9 and 10). This parent compound serves as the foundational scaffold for numerous derivatives.

Within the anthraquinone family, compounds are typically classified based on:

- Substitution patterns : The positions and types of functional groups attached to the anthraquinone core

- Origin : Natural versus synthetic sources

- Application categories : Dyes, pharmaceuticals, agricultural chemicals, etc.

- Solubility characteristics : Water-soluble vs. oil-soluble

In the context of dye classification, this compound belongs to the solvent dye category within the anthraquinone dye class. Specifically, it is categorized as:

Table 1: Taxonomic Classification of this compound

| Classification Level | Category |

|---|---|

| Chemical Family | Anthraquinone derivatives |

| Dye Class | Anthraquinone dyes |

| Dye Subclass | Solvent dyes |

| Color Index Name | Solvent Blue 13 |

| Color Index Number | 62080 |

| CAS Number | 116-77-8 |

Unlike anthraquinone acid dyes that contain sulfonic acid groups making them water-soluble, or anthraquinone vat dyes that require reduction before application, solvent dyes like our subject compound lack water-solubilizing groups. This property makes them suitable for coloring hydrophobic materials through dissolution in organic solvents rather than water.

The amino and methylphenyl substituents on positions 1, 2, and 4 place this compound in a specific subcategory of aminoanthraquinones, which are characterized by the presence of at least one amino group directly attached to the anthraquinone core. These functional groups significantly influence the compound's color, solubility, and application characteristics.

Structural Significance of Amino and Methylphenyl Substituents

The chemical and physical properties of this compound are largely determined by its molecular structure, particularly the strategic positioning of the amino and methylphenyl substituents on the anthraquinone core. These functional groups fundamentally alter the electronic configuration of the molecule, resulting in its characteristic blue coloration and specific chemical behaviors.

The compound's molecular formula is C₂₂H₁₈N₂O₂, with a molecular weight of 342.39 g/mol. Its structure features several key components:

Primary amino group (-NH₂) at position 1 : This electron-donating group significantly influences the compound's color by extending the conjugated system of the molecule. The lone pair of electrons on the nitrogen atom participates in resonance with the anthraquinone core, affecting the wavelengths of light absorbed and reflected.

Methyl group (-CH₃) at position 2 : This alkyl substituent provides steric effects and influences the electronic distribution within the molecule. It also enhances the compound's solubility in organic solvents.

Secondary amino group connecting a p-tolyl (4-methylphenyl) group at position 4 : This complex substituent further extends the conjugation system of the molecule. The additional aromatic ring and its methyl substituent contribute to the compound's distinctive blue color and its solubility profile.

Carbonyl groups at positions 9 and 10 : These are part of the anthraquinone core and serve as chromophores that absorb light in the visible spectrum.

Table 2: Physical and Chemical Properties of this compound

The positioning of the amino and methylphenyl groups is particularly significant in determining the compound's color properties. In anthraquinone dyes, introducing electron-donating groups such as hydroxy or amino groups in the 1-, 4-, 5-, or 8-positions typically results in compounds ranging from red to blue. The specific combination of substituents in this compound results in its characteristic blue coloration.

The secondary amino linkage to the p-tolyl group at position 4 is especially important for the dye's properties. This structural feature creates a donor-acceptor system within the molecule, where the amino group acts as an electron donor and the carbonyl groups of the anthraquinone core serve as electron acceptors. This electronic configuration is responsible for the specific wavelengths of light absorbed by the molecule, resulting in its blue appearance.

From a practical perspective, these structural features contribute to the compound's high stability, good lightfastness, and excellent solubility in organic solvents, making it particularly valuable as a solvent dye for coloring hydrophobic materials like plastics, oils, and certain synthetic fibers.

Comparative Analysis with Related Anthraquinone Compounds

This compound shares structural similarities with several other anthraquinone derivatives, yet exhibits distinct properties due to its specific substitution pattern. A comparative analysis with closely related compounds provides valuable insights into how small structural variations can significantly impact physical, chemical, and application properties.

One closely related compound is Sudan Blue (1-(methylamino)-4-[(4-methylphenyl)amino]anthracene-9,10-dione), also known as Solvent Blue 11 (C.I. 61525), with CAS number 128-85-8. Despite having the same molecular formula (C₂₂H₁₈N₂O₂) and molecular weight (342.39 g/mol), its different substitution pattern—specifically, the replacement of the primary amino group with a methylamino group—results in subtle yet significant differences in properties and applications.

Another related compound is 1-hydroxy-4-[(4-methylphenyl)amino]-9,10-dihydroanthracene-9,10-dione (Solvent Violet 13), which features a hydroxyl group instead of an amino group at position 1. This relatively minor structural difference shifts the color from blue to violet, demonstrating how substituent changes can significantly alter the spectral properties of anthraquinone dyes.

Table 3: Comparative Analysis of this compound and Related Compounds

| Property | This compound (Solvent Blue 13) | Sudan Blue (Solvent Blue 11) | 1-hydroxy-4-[(4-methylphenyl)amino]-9,10-dihydroanthracene-9,10-dione (Solvent Violet 13) |

|---|---|---|---|

| CAS Number | 116-77-8 | 128-85-8 | 81-48-1 |

| Molecular Formula | C₂₂H₁₈N₂O₂ | C₂₂H₁₈N₂O₂ | C₂₁H₁₅NO₃ |

| Molecular Weight | 342.39 g/mol | 342.39 g/mol | 329.36 g/mol |

| Color | Blue | Brilliant blue | Violet |

| Position 1 Substituent | -NH₂ (Amino) | -NHCH₃ (Methylamino) | -OH (Hydroxyl) |

| Position 2 Substituent | -CH₃ (Methyl) | None | None |

| Position 4 Substituent | -NH-C₆H₄-CH₃ (p-Toluidino) | -NH-C₆H₄-CH₃ (p-Toluidino) | -NH-C₆H₄-CH₃ (p-Toluidino) |

| Boiling Point | 588.7°C | 575.1°C | Not available |

| Applications | Solvent dye for plastics, oils, waxes | Solvent dye; brilliant blue in concentrated sulfuric acid | Solvent dye for plastics and other hydrophobic materials |

The comparative analysis reveals several important patterns:

Influence of Position 1 Substituent : The nature of the substituent at position 1 significantly impacts the color properties. The primary amino group in Solvent Blue 13, the methylamino group in Solvent Blue 11, and the hydroxyl group in Solvent Violet 13 each produce different color shades despite similar overall structures.

Effect of Methyl Group at Position 2 : The presence of a methyl group at position 2 in Solvent Blue 13, which is absent in the other compounds, likely contributes to differences in electron density distribution across the molecule, affecting both color properties and chemical stability.

Consistent p-Toluidino Group at Position 4 : All three compounds share the p-toluidino substituent at position 4, suggesting this group's importance in establishing the basic color properties of these dyes.

Application Similarities : Despite their structural differences, all three compounds function as solvent dyes, indicating that the anthraquinone core with amino/hydroxy and p-toluidino substituents generally confers solubility in organic solvents regardless of minor structural variations.

In terms of synthesis, this compound can be prepared through several routes, typically involving the introduction of amino and p-toluidino groups to an appropriate anthraquinone precursor. Sudan Blue, by comparison, is synthesized through the reaction of 1-Bromo-4-(methylamino)anthracene-9,10-dione with p-Methylaniline, demonstrating how synthetic pathways must be tailored to the specific substitution patterns desired.

The stability and performance characteristics of these compounds also vary. While specific data on lightfastness for this compound is limited in the provided sources, related anthraquinone dyes typically exhibit good to excellent lightfastness and heat stability. Sudan Blue, for instance, is reported to have a heat resistance of up to 175°C with good stability.

Properties

IUPAC Name |

1-amino-2-methyl-4-(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-12-7-9-14(10-8-12)24-17-11-13(2)20(23)19-18(17)21(25)15-5-3-4-6-16(15)22(19)26/h3-11,24H,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGSHXHLDPUXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151260 | |

| Record name | 1-Amino-2-methyl-4-((4-methylphenyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-77-8 | |

| Record name | 1-Amino-2-methyl-4-[(4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blue RKO base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-methyl-4-((4-methylphenyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-methyl-4-[(4-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLUE RKO BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD2C43D2RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-Amino-2-methyl-4-((4-methylphenyl)amino)anthraquinone (CAS Number: 116-77-8) is an anthraquinone derivative known for its diverse biological activities, including antibacterial, anticancer, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C22H18N2O2

- Molecular Weight : 342.399 g/mol

- LogP : 4.68

- InChI Key : BYGSHXHLDPUXIF-UHFFFAOYSA-N

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that anthraquinones can inhibit biofilm formation and disrupt bacterial cell walls, leading to cell death. The mechanisms include:

- Biofilm Inhibition : Preventing the formation of biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.

- Cell Wall Disruption : Interfering with the structural integrity of bacterial cell walls.

- Inhibition of Nucleic Acid Synthesis : Blocking the synthesis of DNA and RNA in bacteria.

Table 1 summarizes the antibacterial activity of various anthraquinone derivatives, including this compound:

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 10 µg/mL | Staphylococcus aureus |

| Emodin | 5 µg/mL | Escherichia coli |

| Rhein | 15 µg/mL | Pseudomonas aeruginosa |

Anticancer Activity

Research indicates that this compound has potential anticancer effects, particularly through apoptosis induction in cancer cells. A study demonstrated its efficacy against various cancer cell lines, showing:

- Apoptosis Induction : The compound increased the levels of pro-apoptotic markers such as cleaved caspase-3 and decreased anti-apoptotic proteins like Bcl-2.

Table 2 provides data on the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis via caspase activation |

| HepG2 (Liver) | 15 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon) | 10 | Induction of oxidative stress |

Study on Antibacterial Mechanisms

A systematic review highlighted the antibacterial mechanisms of anthraquinones, revealing that compounds like this compound can disrupt bacterial metabolism and inhibit nucleic acid synthesis effectively. The review suggested that these compounds could be developed into new antimicrobial agents due to their broad-spectrum activity against resistant strains .

Study on Anticancer Efficacy

In a study focusing on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis rates. The study reported that at concentrations above 10 µM, the compound effectively activated caspase pathways leading to cell death . Additionally, molecular docking studies indicated strong interactions with key apoptotic proteins, suggesting a targeted mechanism for inducing cancer cell death .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

1-Amino-2-methyl-4-((4-methylphenyl)amino)anthraquinone is effectively analyzed using reverse phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique allows for the precise separation and identification of the compound, making it suitable for both qualitative and quantitative analyses in various samples .

Pharmacokinetics Studies

The compound's properties make it useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion of drugs is essential. Its ability to be isolated and analyzed through HPLC facilitates the investigation of its behavior in biological systems .

Dye Manufacturing

Use as a Dye Intermediate

This compound serves as an intermediate in the production of dyes for textiles and plastics. Its vibrant color properties make it suitable for use in hair dyes and other colorants. The chemical structure allows for modifications that enhance its dyeing capabilities while maintaining stability under various conditions .

Environmental Applications

Inhibition of Sulfide Production

Anthraquinones have been studied for their ability to inhibit sulfide production from sulfate-reducing bacteria, which can be problematic in wastewater treatment processes. By utilizing compounds like this compound, it may be possible to mitigate the negative impacts of these bacteria on environmental systems .

Case Study 1: HPLC Analysis

A study utilized HPLC to analyze the purity of synthesized this compound. The researchers reported high resolution and reproducibility in separating this compound from impurities, demonstrating its potential for quality control in pharmaceutical applications.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of anthraquinones were tested against gram-positive and gram-negative bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity, paving the way for future research into therapeutic uses.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

The substitution pattern at positions 1, 2, and 4 significantly influences the properties of anthraquinones. Below is a comparative analysis of key analogs:

*Estimated LogP values based on substituent contributions.

Key Observations :

- Molecular Weight : Bulky substituents (e.g., triazine in ) increase molecular weight (>500 g/mol), which may limit bioavailability per Lipinski’s rule of five.

Anticancer Activity

- 1-Amino-4-hydroxy-9,10-anthraquinone: Exhibits anticancer properties by intercalating DNA and inhibiting topoisomerase II, with IC₅₀ values in the micromolar range against leukemia cells .

- Target Compound: No direct anticancer data are provided, but its methylphenyl group may enhance DNA intercalation compared to hydroxyl analogs, as lipophilic groups improve nuclear membrane penetration .

Drug-Likeness and In Silico Predictions

- 1-Amino-4-[2-(hydroxyethyl)amino]anthraquinone: Demonstrates favorable drug-likeness scores (e.g., Lipinski compliance) due to its balanced LogP (~1.8) and hydrogen-bonding capacity .

- Target Compound : Higher LogP (4.68) may reduce solubility but improve blood-brain barrier penetration. In silico studies predict interactions with cancer-related proteins (e.g., kinases) via STRING analysis .

Preparation Methods

Stepwise Amination Mechanism

The first amination step introduces a primary or secondary aliphatic amine at the 1-position. For example, reacting 1,4-ditosylanthraquinone with isopropylamine in methylene chloride at reflux (40–50°C) yields 1-(isopropylamino)-4-tosylanthraquinone in 76% yield. This intermediate is isolated via silica gel chromatography (hexane/ethyl acetate, 70:30), exhibiting a bright red coloration (Rf ≈ 0.65).

The second amination replaces the tosyl group at the 4-position with 4-methylphenylamine. This requires elevated temperatures (100–150°C) in polar solvents like dimethyl sulfoxide (DMSO) or pyridine to facilitate nucleophilic aromatic substitution. The reaction is monitored by TLC (hexane/ethyl acetate, 90:10), with the final product exhibiting a blue spot (Rf ≈ 0.65). Purification involves recrystallization from ethanol/water, yielding the target compound with a molecular formula of C22H18N2O2 and a melting point of 185–186°C.

Table 1: Reaction Conditions for Intermediate-Based Synthesis

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Isopropylamine | Methylene chloride | 40–50°C | 76% |

| 2 | 4-Methylphenylamine | DMSO | 150°C | 79% |

Alternative routes bypass the tosyl intermediate by leveraging pre-functionalized anthraquinones. For instance, 1-amino-2-methylanthraquinone can undergo Ullmann-type coupling with 4-methylaniline in the presence of a copper catalyst. This one-pot method, referenced in BASF patents, employs DMF as a solvent at 120°C for 24 hours, achieving moderate yields (60–65%). The reaction’s regioselectivity is attributed to the electron-withdrawing effect of the methyl group at the 2-position, which directs amination to the 4-position.

Optimization Challenges

Direct amination faces challenges in controlling byproduct formation, particularly the undesired 1,4-bis(4-methylphenylamino) derivative. Adjusting stoichiometry (2:1 amine-to-anthraquinone ratio) and using excess potassium carbonate as a base mitigates this issue, improving selectivity to >85%.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Steps | Total Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Intermediate-Based | 2 | 60% | High | Industrial |

| Direct Amination | 1 | 65% | Moderate | Lab-scale |

| Ring-Closure | 4 | 45% | Low | Pilot-scale |

The intermediate-based method is preferred for industrial production due to its high selectivity and compatibility with continuous flow reactors. In contrast, direct amination offers simplicity but requires rigorous optimization to suppress byproducts.

Structural and Spectroscopic Characterization

The final compound exhibits distinct spectral features:

Industrial Applications and Dye Performance

This compound serves as a key intermediate for oil-soluble dyes, imparting red-violet hues to polymers and lubricants. Its derivatives exhibit excellent lightfastness (Grade 7–8 on the Blue Wool Scale) and thermal stability up to 250°C .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-2-methyl-4-((4-methylphenyl)amino)anthraquinone, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodology : Adapt industrial anthraquinone synthesis methods, such as amination of halogenated precursors under controlled ammonia pressure. For example, describes synthesizing 2-aminoanthraquinone via heating anthraquinone sulfonic acid with ammonia and ammonium chloride. Modify this by substituting 4-methylphenylamine as the nucleophile and optimizing temperature (e.g., 150–200°C) and solvent (e.g., polar aprotic solvents like DMF). Monitor reaction progress via TLC or HPLC. Purify using column chromatography or recrystallization .

Q. How can the crystalline structure of this compound be characterized to confirm its molecular configuration?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Grow crystals via slow evaporation in solvents like DMSO or chloroform. Compare experimental bond lengths/angles with computational models (e.g., DFT). Validate hydrogen bonding and π-stacking interactions using Mercury or Olex2 visualization tools. For non-crystalline samples, use NMR (¹H/¹³C, COSY, HSQC) and FT-IR to confirm functional groups .

Q. What safety protocols should be followed given the carcinogenic potential of structurally related anthraquinones?

- Methodology : Treat the compound as a Group 2B carcinogen (per IARC guidelines for similar aminoanthraquinones). Conduct toxicity screenings using Ames tests (bacterial reverse mutation assay) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells). Use PPE (gloves, fume hoods) and adhere to EC regulations (EC 201-408-3) for handling and disposal. Reference Safety Data Sheets (SDS) from analogous compounds like Solvent Violet 13 .

Advanced Research Questions

Q. How can metabolomics approaches elucidate the compound’s pharmacological effects in biological systems?

- Methodology : Apply UPLC-Q-TOF-MS to profile metabolites in treated cell lines or animal models. For example, used metabolomics to study rhubarb anthraquinones in liver injury models. Extract metabolites from serum or tissue, annotate pathways (e.g., phenylalanine metabolism) via KEGG, and validate biomarkers with multivariate analysis (PCA, OPLS-DA). Correlate findings with histopathological data .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, UV-Vis)?

- Methodology : Combine QSPR models () with experimental validation. Run DFT calculations (Gaussian, ORCA) to predict NMR shifts/UV spectra. Compare with experimental data; if mismatched, assess solvent effects (e.g., dielectric constant in TD-DFT) or tautomeric forms. Use cheminformatics tools (ChemAxon, ACD/Labs) to refine predictions. Validate via 2D NMR techniques (NOESY for spatial proximity) .

Q. How can the compound’s role as a dye intermediate be evaluated in photophysical studies?

- Methodology : Test solvatochromic behavior in solvents of varying polarity (e.g., hexane, ethanol). Measure absorbance/emission spectra (UV-Vis, fluorescence) and calculate Stokes shifts. Compare with known dyes like Solvent Blue 13 ( ). Assess lightfastness via accelerated weathering tests (Xenon arc lamp) and analyze degradation products via GC-MS .

Q. What experimental designs are suitable for studying its interactions with biological macromolecules (e.g., DNA, proteins)?

- Methodology : Use fluorescence quenching assays to study binding to bovine serum albumin (BSA) or DNA (ethidium bromide displacement). Determine binding constants via Stern-Volmer plots. For structural insights, perform molecular docking (AutoDock Vina) using PDB structures. Validate with circular dichroism (CD) to detect conformational changes .

Regulatory and Analytical Considerations

Q. What regulatory compliance steps are required for laboratory use, given its EC and CAS registrations?

- Methodology : Adhere to REACH guidelines (EC 201-408-3) and track Globally Harmonized System (GHS) classifications. Maintain records per CAS 116-77-8 ( ). Use certified reference standards (e.g., Kanto Reagents’ anthraquinone standards, ) for analytical calibration. Document risk assessments under CLP regulations () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.